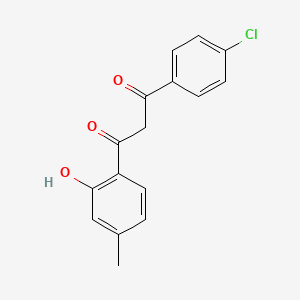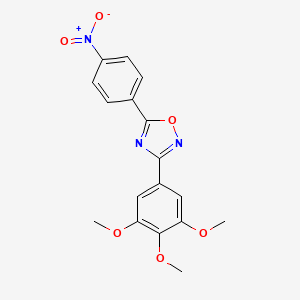
1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione, also known as curcumin, is a natural compound found in turmeric. It has been used in traditional medicine for centuries due to its anti-inflammatory, antioxidant, and anticancer properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications.
Mechanism of Action
Curcumin has been shown to have multiple mechanisms of action. It can inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 and lipoxygenase. It can also scavenge free radicals and increase the activity of antioxidant enzymes. Additionally, 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione has been shown to modulate signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
Curcumin has been shown to have a wide range of biochemical and physiological effects. It can reduce inflammation, oxidative stress, and DNA damage. It can also improve insulin sensitivity, lower cholesterol levels, and improve cardiovascular function. Additionally, 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione has been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
Curcumin has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has low toxicity. However, 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione has some limitations for lab experiments. It has poor bioavailability and is rapidly metabolized in the body. This can make it difficult to achieve therapeutic concentrations in vivo.
Future Directions
There are several future directions for research on 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione. One area of interest is the development of 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione analogs with improved bioavailability and pharmacokinetic properties. Another area of interest is the use of 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanisms of action of 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione and its potential therapeutic applications.
Synthesis Methods
Curcumin can be extracted from turmeric or synthesized in the laboratory. The most common method of synthesis involves the condensation of ferulic acid and vanillin in the presence of a base. This method yields a mixture of 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedioneoids, which can be purified to obtain pure 1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)-1,3-propanedione.
Scientific Research Applications
Curcumin has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, diabetes, and cardiovascular disease.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-10-2-7-13(15(19)8-10)16(20)9-14(18)11-3-5-12(17)6-4-11/h2-8,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHUQPIPCRWUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene](/img/structure/B4965901.png)
![2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione](/img/structure/B4965914.png)
![(4-biphenylylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4965916.png)

![4-[4-(benzyloxy)-3-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4965937.png)
![1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene](/img/structure/B4965949.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4965954.png)
![8-(butoxymethyl)-3-methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4965959.png)
![N~2~-benzyl-N~1~-(4-isopropylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4965961.png)
![methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate](/img/structure/B4965982.png)
![(5-{3-methoxy-4-[(methylsulfonyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4965990.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4965992.png)
![4-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4966002.png)
![4-hydroxy-3,3-dimethyl-2-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B4966005.png)